molecular formula C17H26BNO3 B1591394 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine CAS No. 876316-33-5

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Cat. No.: B1591394
CAS No.: 876316-33-5
M. Wt: 303.2 g/mol
InChI Key: WCNXVDLZTGODQW-UHFFFAOYSA-N
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Description

“4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine” is a chemical compound. It is a derivative of tetramethyl-1,3,2-dioxaborolane . The empirical formula for this compound is C19H24BNO4S .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring attached to a benzyl group, which is further attached to a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water . The melting point is between 166.0 to 170.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on 4-benzyl-4-methylmorpholinium salts, closely related to 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, discusses their synthesis, physicochemical properties, cytotoxicity, and biodegradability, highlighting their potential as biomass solvents (Pernak et al., 2011).
  • Research on 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which shares structural similarities, delves into its formation through the reaction of o-formylphenylboronic acid with morpholine and its solid-state structure (Sporzyński et al., 2005).

Structural Studies and Analyses

  • A study on the isomers of 2,3,5,6-tetramethylmorpholine, which is related to the compound , focuses on their structures using proton nuclear magnetic resonance studies, providing insights into the stereochemistry of these types of compounds (Hernestam & Nilsson, 1976).
  • Another research explores the synthesis, characterization, and crystal structure of a derivative of 4-(2-chloroethyl) morpholine hydrochloride, indicating the potential for similar studies on this compound (Mamatha S.V et al., 2019).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine plays a significant role in various biochemical reactions, particularly those involving boron chemistry. The dioxaborolane group can participate in borylation reactions, which are essential for the synthesis of various organic compounds. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts in the presence of transition metals . The nature of these interactions often involves the formation of boronate esters, which can further react to form more complex molecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with cellular proteins and enzymes. For instance, it has been shown to affect the hydroboration of alkyl or aryl alkynes and alkenes, which can alter cellular metabolism and gene expression . Additionally, the compound’s ability to form boronate esters can impact cellular functions by modifying the activity of specific enzymes and proteins involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of boronate esters with biomolecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in oxidative stress responses by forming stable boronate complexes . Additionally, it can activate certain enzymes by facilitating the transfer of boron-containing groups, thereby altering gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to air and moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular proteins and enzymes. Its stability and activity may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to boron chemistry. The compound interacts with enzymes such as palladium catalysts, which facilitate the formation of boronate esters . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s boron-containing group can facilitate its binding to cellular proteins, allowing it to be transported to various cellular compartments . This localization can impact the compound’s activity and function, as it can interact with different enzymes and proteins depending on its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the dioxaborolane group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. This subcellular targeting can enhance the compound’s activity and specificity in biochemical reactions.

Properties

IUPAC Name

4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-8-6-5-7-14(15)13-19-9-11-20-12-10-19/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXVDLZTGODQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585933
Record name 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-33-5
Record name 4-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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